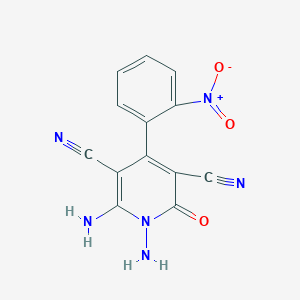
N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of 2-aminothiazole and has been found to have significant effects on the energetics of Mycobacterium tuberculosis . Despite its promising activity, this compound poses several medicinal chemistry challenges concerning its toxicity and drug-likeness .
Synthesis Analysis
The synthesis of “N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide” involves a series of chemical reactions . For instance, compound 1 (30 mg, 0.09 mmol, 1 eq) and 2(2-chloroethyl)-1-methylpiperidine hydrochloride were reacted following a general method . The title compound was obtained as a brown oil after flash column chromatography .Molecular Structure Analysis
The molecular structure of “N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide” is complex and has been elucidated using single-crystal X-ray diffraction technique . The compound crystallizes in the orthorhombic crystal system .Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis . For instance, compound 1 and 2(2-chloroethyl)-1-methylpiperidine hydrochloride were reacted to obtain the title compound . The compound was obtained as a brown oil after flash column chromatography .Scientific Research Applications
Optoelectronic Materials
Research indicates significant interest in the development of luminescent and electroluminescent materials, where derivatives similar to "N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide" are used. These materials have applications in electronic devices, image sensors, and organic light-emitting diodes (OLEDs). The incorporation of such compounds into π-extended conjugated systems enhances the electroluminescent properties, making them valuable for creating novel optoelectronic materials. Moreover, these compounds have been studied for their potential in nonlinear optical materials and colorimetric pH sensors, highlighting their versatility in various technological applications (Lipunova et al., 2018).
Biological Activities
In the realm of biological activities, derivatives of "N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide" have been explored for their antibacterial, anticancer, and anti-inflammatory properties. These compounds, often featuring pyrimidine and quinazoline scaffolds, are investigated for their potential as therapeutic agents due to their ability to interact with biological systems in various ways. The structural modification and incorporation of functional groups into these compounds aim to enhance their biological efficacy and selectivity toward specific targets, demonstrating the compound's potential in drug development and medicinal chemistry (Boča et al., 2011).
Synthesis of Novel Compounds
The synthesis of novel compounds leveraging the chemical structure of "N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide" has been a focus of research, aiming to explore their utility in various scientific applications. This includes the development of new methodologies for synthesizing compounds with enhanced properties, such as increased stability, improved reactivity, or targeted biological activity. Research in this area contributes to the expansion of chemical libraries and the discovery of new compounds with potential applications in drug discovery, materials science, and beyond (Asif, 2014).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c1-9-14(23-16(20-9)13-4-2-3-5-19-13)15(22)21-12-7-10(17)6-11(18)8-12/h2-8H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKAUCPGTILETE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-methyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)



![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)

![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)


![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)